1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine
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Overview
Description
1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine is an organic compound with the molecular formula C16H14F2N2. It is a hydrazone derivative characterized by the presence of two 4-fluorophenyl groups attached to a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine can be synthesized through the condensation reaction of 4-fluoroacetophenone with hydrazine hydrate. The reaction typically involves the following steps:
- Dissolve 4-fluoroacetophenone in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or other oxidized products.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(1-(4-chlorophenyl)ethylidene)hydrazine
- 1,2-Bis(1-(4-bromophenyl)ethylidene)hydrazine
- 1,2-Bis(1-(4-methylphenyl)ethylidene)hydrazine
Uniqueness
1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine is unique due to the presence of fluorine atoms on the phenyl rings, which can enhance its chemical stability and biological activity compared to its analogs with different substituents. The fluorine atoms can also influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethylideneamino]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCAYYIXEROQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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